

Ethyl ethanesulfonate role in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl ethanesulfonate*

Cat. No.: *B155355*

[Get Quote](#)

An In-Depth Technical Guide to the Role of **Ethyl Ethanesulfonate** in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ethanesulfonate (EES) is a potent and versatile monofunctional ethylating agent employed in a variety of organic synthesis applications. As a sulfonate ester, its reactivity is characterized by the electrophilic nature of the ethyl group, which is readily transferred to a wide range of nucleophiles. This guide provides a comprehensive technical overview of **ethyl ethanesulfonate**, detailing its fundamental physicochemical properties, core reactivity, and mechanistic pathways. We explore its critical role in O-, N-, S-, and C-ethylation reactions, and its specialized applications in the synthesis of complex heterocyclic structures and ionic liquids. Furthermore, this document offers detailed experimental protocols, practical insights into reaction optimization, and a critical evaluation of the associated safety and handling procedures, with a particular focus on its status as a potential genotoxic impurity (PGI) in the context of pharmaceutical development.

Introduction: The Profile of an Essential Ethylating Agent

Ethyl ethanesulfonate (CAS No. 1912-30-7), also known as ethanesulfonic acid ethyl ester, is an organic compound with the molecular formula $C_4H_{10}O_3S$.^{[1][2]} It belongs to the class of sulfonate esters, a group of compounds recognized for their utility as powerful alkylating agents in organic chemistry.^[3] While its close relative, ethyl methanesulfonate (EMS), is more widely

known in chemical mutagenesis and genetic research, **ethyl ethanesulfonate** offers similar reactivity for synthetic applications, serving as a reliable source for introducing an ethyl group onto various substrates.[3][4]

Its structure features a good leaving group, the ethanesulfonate anion, which facilitates the nucleophilic substitution reaction that defines its utility. This reactivity makes EES an invaluable reagent in the synthesis of fine chemicals, pharmaceutical intermediates, and specialty materials.[5][6] For professionals in drug development, understanding the applications and risks of EES is particularly crucial, as sulfonate esters are a well-recognized class of potential genotoxic impurities (PGIs) that require stringent control.[5][7]

Physicochemical Properties

The physical and chemical characteristics of **ethyl ethanesulfonate** dictate its handling, reaction conditions, and purification procedures. It is a clear, colorless to slightly yellow liquid under standard conditions, with properties that make it suitable for a range of synthetic protocols.[1]

Property	Value	Source(s)
CAS Number	1912-30-7	[2][8]
Molecular Formula	C ₄ H ₁₀ O ₃ S	[1][8]
Molecular Weight	138.19 g/mol	[8][9]
Appearance	Clear, colorless to slightly yellowish liquid	[1]
Density	~1.11 g/cm ³	[1]
Boiling Point	~198 °C	[1]
IUPAC Name	ethyl ethanesulfonate	[8]
SMILES	CCOS(=O)(=O)CC	[2][8]
Solubility	Soluble in polar organic solvents	[2]

Core Reactivity and Mechanism of Ethylation

The synthetic utility of **ethyl ethanesulfonate** is rooted in its function as an electrophile. The sulfur atom in the sulfonate group is highly oxidized, withdrawing electron density from the adjacent ethyl group. This polarization makes the α -carbon of the ethyl group highly susceptible to nucleophilic attack.

The ethylation reaction proceeds primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, a nucleophile (Nu^-) directly attacks the electrophilic carbon atom, leading to the displacement of the ethanesulfonate anion, which is a stable and effective leaving group.

Caption: The S_N2 mechanism for ethylation using **ethyl ethanesulfonate**.

This mechanism is highly reliable and predictable, making EES a preferred reagent for controlled ethylation. The choice of solvent and base is critical; polar aprotic solvents like DMF or acetonitrile are often used to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.

Key Applications in Organic Synthesis

Ethyl ethanesulfonate is a versatile reagent for the ethylation of a wide array of nucleophiles.

O-Ethylation: Synthesis of Ethers and Esters

EES readily reacts with alkoxides and carboxylates to form ethyl ethers and ethyl esters, respectively. This is particularly useful for introducing an ethyl ether as a protecting group for alcohols or for synthesizing ester-based prodrugs in medicinal chemistry.

- **Reaction with Alcohols:** In the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate), an alcohol is deprotonated to form a potent alkoxide nucleophile, which then displaces the ethanesulfonate leaving group.
- **Reaction with Carboxylic Acids:** A base like DBU or potassium carbonate converts a carboxylic acid into its conjugate base, the carboxylate, which serves as the nucleophile for the ethylation reaction.

N-Ethylation: Synthesis of Amines and Quaternary Salts

Nitrogen nucleophiles, such as primary and secondary amines, are effectively ethylated by EES. This reaction is fundamental for synthesizing more substituted amines and is a common strategy in pharmaceutical synthesis to modify the properties of an active pharmaceutical ingredient (API).

- Primary Amines: Yield a mixture of secondary and tertiary amines, as the initially formed secondary amine can be more nucleophilic than the starting material. Controlling stoichiometry is key to maximizing the desired product.
- Secondary Amines: Are cleanly converted to tertiary amines.
- Tertiary Amines: Can be further ethylated to form quaternary ammonium salts, which have applications as phase-transfer catalysts or ionic liquids.

S-Ethylation: Synthesis of Thioethers

Thiols are excellent nucleophiles and react rapidly with **ethyl ethanesulfonate** to form thioethers (sulfides). The reaction typically proceeds under mild basic conditions to generate the thiolate anion.

Specialized Applications

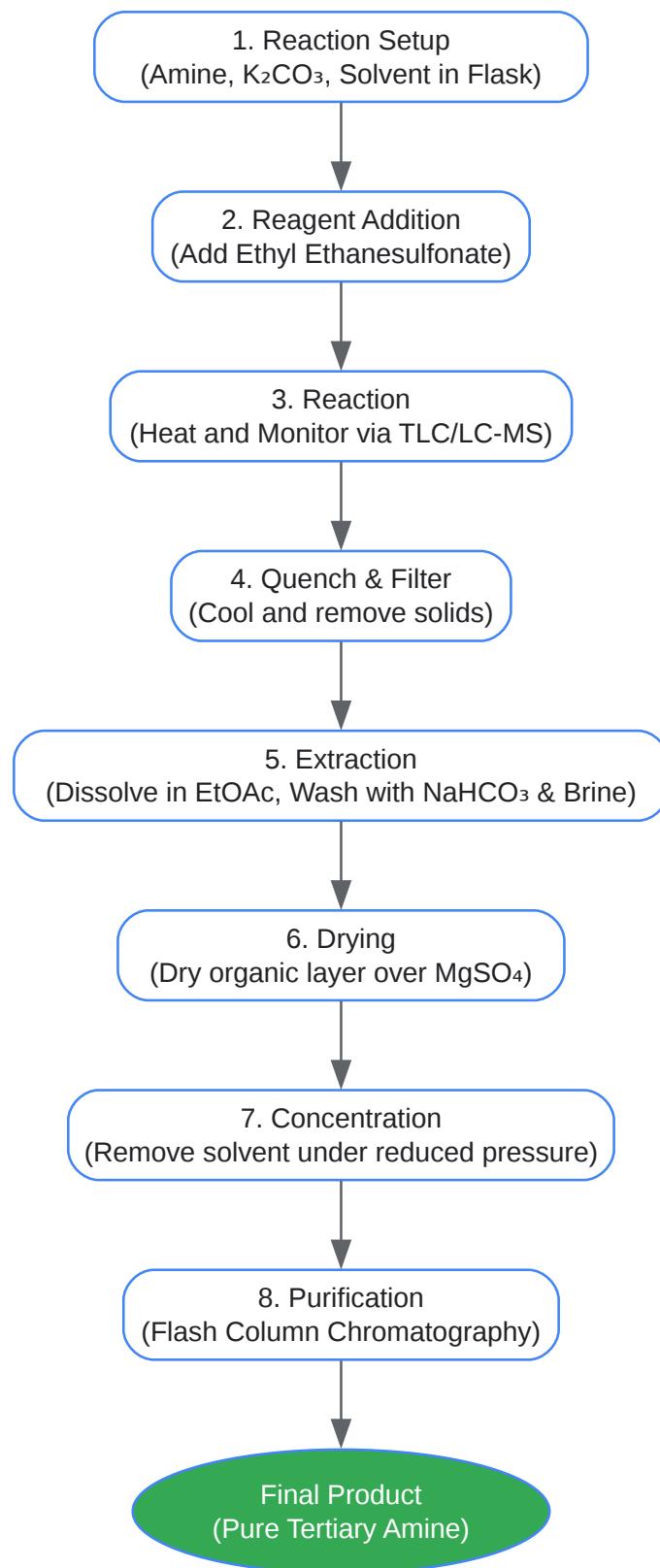
Beyond simple functional group transformations, EES is a valuable tool in constructing more complex molecular architectures.

- Synthesis of Heterocyclic Compounds: EES can be used to ethylate nitrogen atoms within heterocyclic rings, which can be a key step in the synthesis of various bioactive molecules. [10] For example, N-ethylation of a pyridone or imidazole precursor can alter its electronic properties and biological activity.[11][12] The reaction can also facilitate subsequent cyclization steps by activating or modifying a substrate.[13]
- Synthesis of Ionic Liquids: Ethanesulfonate-based ionic liquids are gaining attention as "green" solvents due to their negligible vapor pressure and high thermal stability.[14][15] EES can be used to synthesize imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium ethanesulfonate, by reacting with an appropriate N-substituted imidazole.

[16][17] These ionic liquids are explored as media for organic reactions, extractions, and in electrochemical applications.[15]

Detailed Experimental Workflow: N-Ethylation of an Amine

This section provides a representative, self-validating protocol for the ethylation of a generic secondary amine using **ethyl ethanesulfonate**.


Materials and Reagents:

- Secondary Amine (1.0 eq)
- **Ethyl Ethanesulfonate** (1.1 - 1.5 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 - 3.0 eq)
- Acetonitrile (CH_3CN) or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (Saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Step-by-Step Protocol:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
 - Causality Insight: Anhydrous K_2CO_3 is a mild, non-nucleophilic base sufficient to scavenge the ethanesulfonic acid byproduct. An inert atmosphere prevents side reactions with atmospheric moisture.

- Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration typically 0.1-0.5 M).
- Reagent Addition: Add **ethyl ethanesulfonate** (1.2 eq) dropwise to the stirring suspension at room temperature.
 - Causality Insight: Dropwise addition helps to control any potential exotherm from the reaction.
- Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
- Work-up & Extraction: a. Cool the reaction mixture to room temperature and filter off the solid K_2CO_3 . b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated $NaHCO_3$ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic phase).
 - Self-Validation: The aqueous washes ensure the removal of inorganic salts and acidic byproducts, which is a critical purification step.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude tertiary amine product.
- Purification: Purify the crude product using flash column chromatography on silica gel if necessary to obtain the final, high-purity product.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for N-ethylation reactions.

Safety, Handling, and Genotoxicity Considerations

As a potent alkylating agent, **ethyl ethanesulfonate** must be handled with extreme caution.[\[2\]](#)

- **Health Hazards:** It is classified as an irritant, causing skin, eye, and respiratory irritation.[\[8\]](#) [\[18\]](#) Due to its mechanism of action (alkylation of nucleophiles), it is treated as a suspected mutagen and potential carcinogen, similar to its analogue EMS.[\[4\]](#)[\[19\]](#)[\[20\]](#)
- **Personal Protective Equipment (PPE):** Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[\[18\]](#) [\[21\]](#)[\[22\]](#)
- **Handling and Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[\[18\]](#)[\[21\]](#)
- **Spill and Disposal:** In case of a spill, absorb with an inert material and dispose of as hazardous waste.[\[21\]](#) Unused reagent should be quenched (e.g., with a sodium thiosulfate solution) before disposal in accordance with local regulations.[\[18\]](#)[\[23\]](#)

Genotoxicity in Drug Development: In the pharmaceutical industry, alkyl sulfonates are a significant concern as potential genotoxic impurities (PGIs).[\[7\]](#) They can be formed as byproducts if ethanesulfonic acid is used as a counter-ion for a basic API in the presence of ethanol.[\[5\]](#)[\[7\]](#) Regulatory agencies require that PGIs in drug substances be controlled to very low levels, often based on a Threshold of Toxicological Concern (TTC). Therefore, any synthesis utilizing EES or processes where it could be formed inadvertently requires rigorous analytical method development and validation to quantify and control its presence in the final API.

Conclusion

Ethyl ethanesulfonate is a highly effective and mechanistically predictable ethylating agent with broad utility in modern organic synthesis. Its ability to cleanly transfer an ethyl group to a diverse range of O-, N-, and S-based nucleophiles makes it a staple reagent for constructing ethers, esters, amines, and thioethers. Its role extends to the strategic synthesis of complex heterocyclic systems and the formulation of novel ionic liquids. However, its power as a reagent is matched by its potential hazard profile. For researchers and drug development professionals, a thorough understanding of its reactivity, coupled with stringent adherence to safety protocols

and an awareness of its regulatory status as a potential genotoxic impurity, is essential for its successful and responsible application.

References

- Vertex AI Search. (n.d.). What is Ethanesulfonic Acid Ethyl Ester (**Ethyl Ethanesulfonate**)
- Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. *Mutation Research*, 134(2-3), 113-142. [\[Link\]](#)
- KM Pharma Solution Private Limited. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl methanesulfonate.
- PubChem. (n.d.). Ethyl Methanesulfonate. National Center for Biotechnology Information.
- New Jersey Department of Health. (2000). ETHYL METHANESULFONATE HAZARD SUMMARY.
- Technical University of Munich. (2023). Ethyl methanesulfonate. In *Encyclopedia of Toxicology*, Fourth Edition. Elsevier. [\[Link\]](#)
- Grokipedia. (n.d.). Ethyl methanesulfonate.
- Unnamed Supplier. (n.d.).
- PubChem. (n.d.). **Ethyl ethanesulfonate**. National Center for Biotechnology Information.
- American Chemical Society. (2022). Ethyl methanesulfonate.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. *Journal of Pharmaceutical Sciences*, 99(7), 2948-2961. [\[Link\]](#)
- Singer, B. (1976). The specificity of different classes of ethylating agents toward various sites in RNA. *FEBS Letters*, 63(1), 85-88. [\[Link\]](#)
- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
- TradeIndia. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- Zhang, Q., et al. (2015). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF₃X] Complex Anion Ionic Liquids. *Molecules*, 20(9), 15848-15861. [\[Link\]](#)
- CAS Common Chemistry. (n.d.). **Ethyl ethanesulfonate**.
- Journal of Heterocyclic Chemistry. (2009). Ethyl {4-[2-(Saccharin-2-yl)
- TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino).
- Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. [\[Link\]](#)
- Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid.

- National Institutes of Health. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.
- Unnamed Supplier. (2026).
- Unnamed Source. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved January 9, 2026.
- ResearchGate. (2016). Anyone please suggest the lab scale synthesis of 1-ethyl-3-methylimidazolium acetate Ionic liquid?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is Ethanesulfonic Acid Ethyl Ester (Ethyl Ethanesulfonate) - Properties & Specifications [ccount-chem.com]
- 2. CAS 1912-30-7: Ethyl ethanesulfonate | CymitQuimica [cymitquimica.com]
- 3. nbino.com [nbino.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl Ethanesulfonate - Certified Reference Material at Best Price, Mumbai Supplier [nacchemical.com]
- 7. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl ethanesulfonate | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. derpharmacemica.com [derpharmacemica.com]
- 11. tsijournals.com [tsijournals.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]
- 16. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF₃X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemical.com [alfa-chemical.com]
- 18. echemi.com [echemi.com]
- 19. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. kmpharma.in [kmpharma.in]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethyl ethanesulfonate role in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155355#ethyl-ethanesulfonate-role-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com